molecular formula C11H16O2 B14856851 3-Ethyl-5-isopropoxyphenol

3-Ethyl-5-isopropoxyphenol

Cat. No.: B14856851
M. Wt: 180.24 g/mol
InChI Key: BVFJALBPGHZGFE-UHFFFAOYSA-N
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Description

3-Ethyl-5-isopropoxyphenol is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes an ethyl group at the third position and an isopropoxy group at the fifth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity and selectivity of the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the aromatic ring.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated phenols and other substituted aromatic compounds.

Scientific Research Applications

3-Ethyl-5-isopropoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.

    2-Isopropoxyphenol: A similar compound with an isopropoxy group at the second position.

    4-Ethylphenol: A compound with an ethyl group at the fourth position on the phenol ring.

Uniqueness

3-Ethyl-5-isopropoxyphenol is unique due to the specific positioning of the ethyl and isopropoxy groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-ethyl-5-propan-2-yloxyphenol

InChI

InChI=1S/C11H16O2/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h5-8,12H,4H2,1-3H3

InChI Key

BVFJALBPGHZGFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC(C)C)O

Origin of Product

United States

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